
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound features a cyclopropyl group and a pyrazole ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of cyclopropyl ketones with pyrazole derivatives under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and 1-methyl-1H-pyrazole-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This interaction can lead to therapeutic effects, such as reduced inflammation and pain relief.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropyl-3-(1-methyl-1h-pyrazol-4-yl)propane-1,3-dione: The parent compound.
This compound derivatives: Compounds with similar structures but different substituents on the pyrazole ring or cyclopropyl group.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(1-methylpyrazol-4-yl)propane-1,3-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-8(5-11-12)10(14)4-9(13)7-2-3-7/h5-7H,2-4H2,1H3 |
Clave InChI |
SMUOJWWFCZHBQE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)CC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



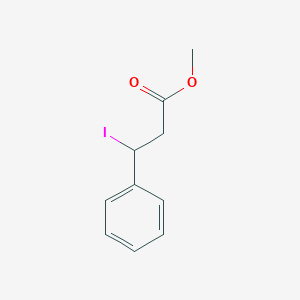
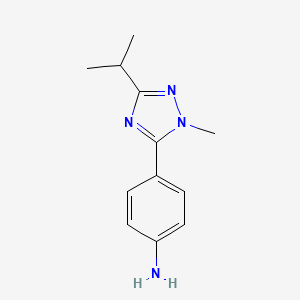
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
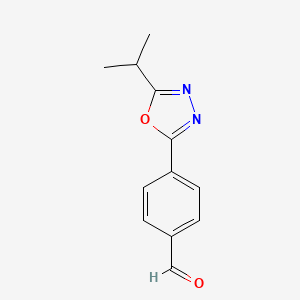
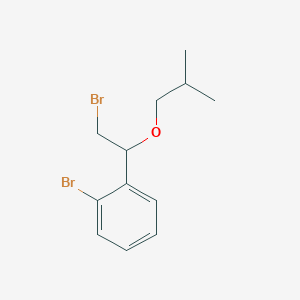
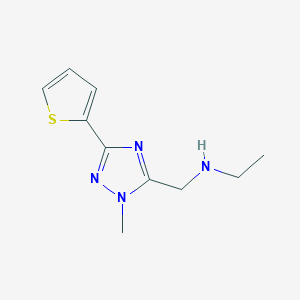
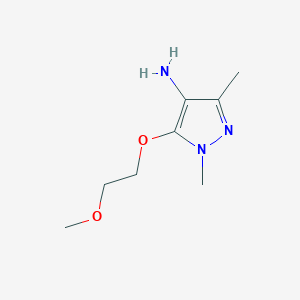
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)
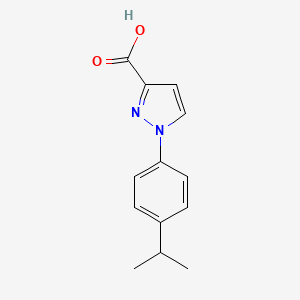
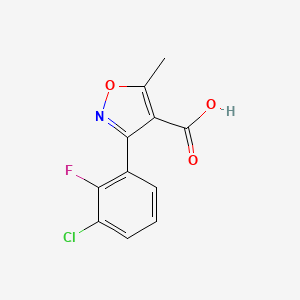

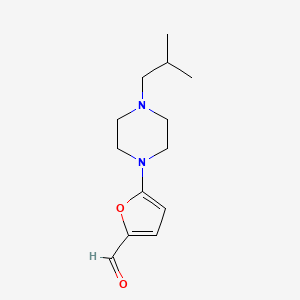
![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
